molecular formula C9H9BrN2 B13672865 5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole

5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B13672865
M. Wt: 225.08 g/mol
InChI Key: XPBIPSYSOIKZJG-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 2nd and 6th positions on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethylaniline with bromine to introduce the bromine atom, followed by cyclization with formic acid or other suitable reagents to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives .

Scientific Research Applications

5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both the bromine atom and the two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

5-bromo-2,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C9H9BrN2/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3,(H,11,12)

InChI Key

XPBIPSYSOIKZJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(N2)C

Origin of Product

United States

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